molecular formula C13H11FO B6372890 3-Fluoro-5-(3-methylphenyl)phenol, 95% CAS No. 1262000-69-0

3-Fluoro-5-(3-methylphenyl)phenol, 95%

Cat. No.: B6372890
CAS No.: 1262000-69-0
M. Wt: 202.22 g/mol
InChI Key: JOQUYSDUIWZLDU-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-methylphenyl)phenol (95%) is a synthetic compound belonging to the group of fluoroaromatics. It is a colorless solid with a melting point of 118-119°C and a boiling point of 231-232°C. It is soluble in water, alcohol, and other organic solvents. 3-Fluoro-5-(3-methylphenyl)phenol is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential applications in medicine and biotechnology.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-methylphenyl)phenol is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, which can lead to changes in the biochemical and physiological processes in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
3-Fluoro-5-(3-methylphenyl)phenol has been reported to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

3-Fluoro-5-(3-methylphenyl)phenol is a widely available and relatively inexpensive compound. It is soluble in water, alcohol, and other organic solvents, making it easy to work with in the lab. However, it is toxic and should be handled with care.

Future Directions

The potential applications of 3-Fluoro-5-(3-methylphenyl)phenol are still being explored. Future research may focus on the development of new and improved synthesis methods, the investigation of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, the compound may be studied for its potential use as a building block for the synthesis of new compounds with potential applications in medicine and biotechnology.

Synthesis Methods

3-Fluoro-5-(3-methylphenyl)phenol can be synthesized by the reaction of 3-methylbenzaldehyde with hydrofluoric acid in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by crystallization from the reaction mixture. The yield of the reaction is typically around 95%.

Scientific Research Applications

3-Fluoro-5-(3-methylphenyl)phenol has been studied for its potential applications in the fields of medicine and biotechnology. It has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a building block in the synthesis of new compounds with potential applications in medicine and biotechnology.

Properties

IUPAC Name

3-fluoro-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQUYSDUIWZLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684090
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-69-0
Record name 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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